molecular formula C19H24ClNO4 B13797167 tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate CAS No. 868361-90-4

tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate

Katalognummer: B13797167
CAS-Nummer: 868361-90-4
Molekulargewicht: 365.8 g/mol
InChI-Schlüssel: CAIKQOSVJJWNMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spiro structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the chromanone core, followed by the introduction of the spiro piperidine ring. Common reagents used in these reactions include chlorinating agents, methylating agents, and tert-butyl esters. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a variety of functional groups, such as hydroxyl or amino groups .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .

Biology and Medicine

In biology and medicine, this compound is being investigated for its potential therapeutic properties. Its spiro structure is of particular interest in drug design, as it can interact with biological targets in unique ways. Research is ongoing to explore its efficacy in treating various diseases .

Industry

In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other spirochromanone derivatives and piperidine-containing molecules. Examples include:

Uniqueness

What sets tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate apart is its combination of a spiro structure with a tert-butyl ester group. This unique arrangement provides distinct chemical and physical properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

868361-90-4

Molekularformel

C19H24ClNO4

Molekulargewicht

365.8 g/mol

IUPAC-Name

tert-butyl 6-chloro-7-methyl-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C19H24ClNO4/c1-12-9-16-13(10-14(12)20)15(22)11-19(24-16)5-7-21(8-6-19)17(23)25-18(2,3)4/h9-10H,5-8,11H2,1-4H3

InChI-Schlüssel

CAIKQOSVJJWNMV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1Cl)C(=O)CC3(O2)CCN(CC3)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.